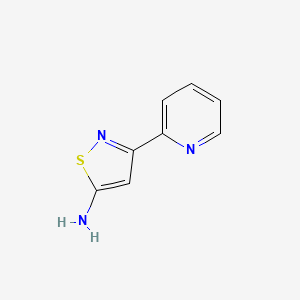

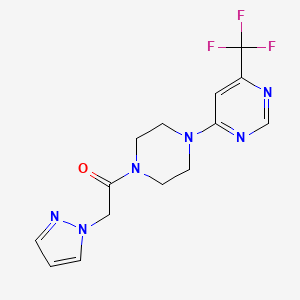

3-吡啶-2-基-1,2-噻唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成与生物学评价

3-吡啶-2-基-1,2-噻唑-5-胺一直是合成新的稠合杂环部分的关键合成子,正如里兹克等人(2020 年)所证明的那样。这些化合物在抗菌和抗氧化活性方面显示出潜力,某些衍生物表现出有希望的抗肿瘤活性(Rizk, El‐Borai, Ragab, & Ibrahim, 2020)。

量子化学分析

巴蒂亚、马尔赫德和巴拉塔姆(2013 年)探索了 N-(吡啶-2-基)噻唑-2-胺的量子化学方面,揭示了其动态互变异构性质和二价 N(I) 特性,这对于其在各种分子结构中的给电子性质很重要(Bhatia, Malkhede, & Bharatam, 2013)。

先进的合成技术

加尔松和戴维斯(2014 年)开发了使用 3-吡啶-2-基-1,2-噻唑-5-胺的先进合成技术,用于创建咪唑稠合杂芳烃。这些方法具有区域选择性进入,并适应重大的结构变化,突出了该化合物在合成中的多功能性(Garzón & Davies, 2014)。

抗癌评估

在抗癌研究领域,3-吡啶-2-基-1,2-噻唑-5-胺衍生物已被合成并评估其对各种癌细胞系的疗效。这包括阿卜杜和卡梅尔(2015 年)的工作,他们开发的化合物对多种癌细胞系表现出显着的细胞毒性(Abdo & Kamel, 2015)。

氧化 C-H 官能化

玛丽亚潘等人(2016 年)通过氧化 C-S 键形成策略证明了生物活性 N-(吡啶-2-基)苯并[d]噻唑-2-胺的合成。这种无金属方法强调了该化合物在创建具有生物学意义的复杂结构方面的潜力(Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016)。

抗菌活性

此外,巴拉克等人(2009 年)合成了 3-吡啶-2-基-1,2-噻唑-5-胺的新衍生物,展示了它们对各种菌株的抗菌活性,反映了其在开发新的抗菌剂方面的潜力(Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)。

缓蚀

在一个独特的应用中,法拉哈蒂等人(2020 年)研究了衍生物 4-(吡啶-3-基)噻唑-2-胺对铜的缓蚀性能,证明了其在保护金属表面的功效(Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020)。

作用机制

Target of Action

The primary targets of 3-Pyridin-2-yl-1,2-thiazol-5-amine are Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Mode of Action

3-Pyridin-2-yl-1,2-thiazol-5-amine interacts with its targets, CDK4 and CDK6, acting as a potent and selective inhibitor . By inhibiting these kinases, the compound interferes with the phosphorylation of retinoblastoma tumor suppressor proteins (Rbs), which in turn affects the activity of E2 promoter binding factor (E2F) transcription factors . This disruption in the CDK4/6-Rb-E2F pathway can lead to the inhibition of tumor growth .

Biochemical Pathways

The compound’s action primarily affects the CDK4/6-Rb-E2F pathway . This pathway is crucial for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb proteins, thereby repressing the activity of E2F transcription factors . This results in the inhibition of the transcription of genes necessary for DNA replication, such as cyclin A and cyclin E .

Pharmacokinetics

It is noted that one of the derivatives of this compound was found to be orally bioavailable . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Result of Action

The primary molecular effect of 3-Pyridin-2-yl-1,2-thiazol-5-amine’s action is the inhibition of CDK4 and CDK6, leading to the disruption of the CDK4/6-Rb-E2F pathway . This disruption prevents the transition from the G1 phase to the S phase of the cell cycle . On a cellular level, this can result in the inhibition of tumor growth .

属性

IUPAC Name |

3-pyridin-2-yl-1,2-thiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIZRFQLTBFZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NSC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920120.png)

![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)

![5-bromo-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]furan-2-carboxamide](/img/structure/B2920138.png)